3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Description
3-Methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused isoxazole-pyridine core. Its structure includes:
- Isoxazolo[5,4-b]pyridine backbone: A bicyclic system formed by fusing isoxazole (positions 5,4) with pyridine (positions b) .
- Substituents: 3-Methyl group: Enhances steric bulk and influences electronic properties. 4-Carboxamide group: Functionalized with a tetrahydrofuranmethyl (THF-methyl) moiety, which may improve solubility and bioavailability compared to simpler alkyl chains .
This compound is part of a broader class of isoxazolo-pyridine derivatives investigated for applications in medicinal chemistry and materials science. Its synthesis likely involves regioselective annulation or carboxamide coupling, as seen in analogous structures .
Properties
IUPAC Name |
3-methyl-N-(oxolan-2-ylmethyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-17-15(18(23)20-11-14-8-5-9-24-14)10-16(21-19(17)25-22-12)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIQEUJFAGUNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Inferred based on structural analogs.
Key Observations :
Substituent Effects on Solubility: The tetrahydrofuranmethyl (THF-methyl) group in the target compound and its cyclopropyl analog introduces oxygen atoms, improving hydrophilicity compared to purely aromatic substituents (e.g., phenyl or thiophene in ). Carboxamide vs.
Synthetic Approaches :
- The target compound’s synthesis may parallel methods for similar derivatives, such as p-toluenesulfonic acid-catalyzed annulations in water (yield: ~81% for analogous structures) .
- Regioselectivity : The position of substituents (e.g., C6 cyclopropyl vs. phenyl) depends on the starting materials and reaction conditions, as seen in isatin-based annulations .
Functional Group Impact: Electron-Withdrawing Groups: The 4-fluoro substituent in increases metabolic stability by resisting oxidative degradation.
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